molecular formula C11H10O4S2 B12110169 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide CAS No. 1082893-10-4

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide

Cat. No.: B12110169
CAS No.: 1082893-10-4
M. Wt: 270.3 g/mol
InChI Key: XNSWVYVTGIUSTB-UHFFFAOYSA-N
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Description

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide is a heterocyclic compound that belongs to the dithiin family This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group

Preparation Methods

The synthesis of 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be achieved through various synthetic routes. One common method involves the reaction of a suitable dithiol with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Mechanism of Action

The mechanism by which 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the dioxide functionality allows for redox reactions, which can modulate the activity of redox-sensitive proteins .

Comparison with Similar Compounds

Properties

CAS No.

1082893-10-4

Molecular Formula

C11H10O4S2

Molecular Weight

270.3 g/mol

IUPAC Name

1,1-dioxo-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid

InChI

InChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13)

InChI Key

XNSWVYVTGIUSTB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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